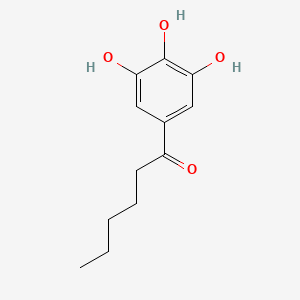

1-(3,4,5-Trihydroxyphenyl)hexan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

6345-66-0 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

1-(3,4,5-trihydroxyphenyl)hexan-1-one |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-5-9(13)8-6-10(14)12(16)11(15)7-8/h6-7,14-16H,2-5H2,1H3 |

InChI Key |

IFYDUMLMLPWDRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C1=CC(=C(C(=C1)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 3,4,5 Trihydroxyphenyl Hexan 1 One and Its Analogues

Strategies for Direct Synthesis of the 1-(3,4,5-Trihydroxyphenyl)hexan-1-one Scaffold

The direct synthesis of the this compound scaffold involves the attachment of a hexanoyl group to a 1,2,3-trihydroxybenzene (pyrogallol) ring. This is typically achieved through electrophilic aromatic substitution reactions.

Chemical Synthesis Pathways and Reaction Mechanisms

Friedel-Crafts Acylation: This reaction is a cornerstone of aromatic ketone synthesis. organic-chemistry.orgnih.gov The synthesis of the analogous compound, 1-(3,4-Dihydroxyphenyl)hexan-1-one, has been successfully achieved by treating catechol (1,2-dihydroxybenzene) with hexanoic acid in the presence of boron trifluoride diethyl etherate, a Lewis acid catalyst. nih.gov This method, a variation of the Friedel-Crafts acylation, proceeds via the formation of a reactive acylium ion intermediate that then attacks the electron-rich catechol ring.

A plausible pathway for synthesizing the target compound would involve a similar reaction using pyrogallol (B1678534) as the substrate. However, a key challenge with highly activated rings like pyrogallol is the potential for polyacylation and poor regioselectivity. thermofisher.com Protecting the hydroxyl groups, for instance as methoxy (B1213986) ethers, prior to acylation and subsequent deprotection is a common strategy to overcome this.

Houben-Hoesch Reaction: This method is particularly suited for the synthesis of polyhydroxyaryl ketones. wikipedia.orgthermofisher.com It involves the condensation of a nitrile with a polyhydroxyphenol in the presence of a Lewis acid (commonly zinc chloride) and hydrogen chloride. wikipedia.orgthermofisher.com The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the aryl ketone. wikipedia.org This approach offers an advantage over Friedel-Crafts acylation for highly activated phenols as it often provides better control and avoids polyacylation. thermofisher.com A potential synthesis for this compound would involve the reaction of pyrogallol with hexanenitrile.

Table 1: Comparison of Potential Chemical Synthesis Pathways

| Method | Reagents | Catalyst | Mechanism | Advantages | Challenges |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Pyrogallol + Hexanoyl chloride or Hexanoic acid | Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) | Electrophilic Aromatic Substitution via Acylium Ion | Widely used, versatile | Potential for polyacylation, requires anhydrous conditions, catalyst can complex with hydroxyl groups |

| Houben-Hoesch Reaction | Pyrogallol + Hexanenitrile | Lewis Acid (e.g., ZnCl₂) + HCl | Electrophilic Aromatic Substitution via Ketimine Intermediate | Good for highly activated phenols, avoids polyacylation | Requires nitrile substrate, harsh acidic conditions |

Chemo-Enzymatic Approaches in Compound Synthesis

Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific transformations, offering a green alternative to traditional chemical methods. nih.gov For the synthesis of phenolic esters and ketones, lipases are the most commonly employed enzymes. nih.govfrontiersin.orgmdpi.com These enzymes can catalyze acylation reactions in non-aqueous media with high regioselectivity. nih.govnih.gov

While a specific chemo-enzymatic synthesis of this compound has not been detailed in the reviewed literature, the principles of lipase-catalyzed acylation are applicable. A potential route could involve the enzymatic reaction between pyrogallol and an activated form of hexanoic acid, such as vinyl hexanoate. Lipases, like Candida antarctica lipase (B570770) B (CALB), are known to catalyze the transfer of the acyl group to a nucleophile, in this case, the pyrogallol ring. frontiersin.orgresearchgate.net

The primary challenge in this approach is directing the acylation to the carbon of the aromatic ring (C-acylation) rather than the more nucleophilic hydroxyl groups (O-acylation). Lipases typically catalyze esterification (O-acylation). Achieving C-acylation often requires specific enzyme variants or reaction conditions that favor this less common reactivity.

Synthesis of Structurally Modified Derivatives

To investigate the structure-activity relationships (SAR) and optimize the biological properties of the lead compound, derivatives are synthesized by modifying either the alkyl side chain or the trihydroxyphenyl moiety.

Modifications of the Alkyl Side Chain for Structure-Activity Probing

Altering the length, branching, or functional groups of the alkyl side chain can significantly impact the compound's physicochemical properties, such as lipophilicity, and its biological activity. Research on analogous compounds, such as 2,4,6-trihydroxy-3-geranyl-acetophenone, has demonstrated that modifying the acyl chain can significantly improve biological activity. mdpi.com In that study, a series of analogues were synthesized via Friedel-Crafts acylation of 1,3,5-trihydroxybenzene with various carboxylic acids, revealing that longer aliphatic chains enhanced inhibitory activity against the target enzyme. mdpi.com

This strategy can be directly applied to the 1-(3,4,5-trihydroxyphenyl) scaffold. A series of analogues can be prepared using the Houben-Hoesch or Friedel-Crafts methods with different nitriles or acyl chlorides, respectively.

Table 2: Examples of Alkyl Chain Modifications for SAR Studies

| Modification Type | Example Reagent (for Friedel-Crafts) | Resulting Analogue | Rationale |

|---|---|---|---|

| Chain Length Variation | Butyryl chloride | 1-(3,4,5-Trihydroxyphenyl)butan-1-one | Probe effect of lipophilicity on activity |

| Chain Length Variation | Octanoyl chloride | 1-(3,4,5-Trihydroxyphenyl)octan-1-one | Probe effect of lipophilicity on activity |

| Introduction of Unsaturation | Crotonyl chloride | (E)-1-(3,4,5-Trihydroxyphenyl)but-2-en-1-one | Investigate role of conformational rigidity |

| Introduction of Aromatic Ring | Benzoyl chloride | (3,4,5-Trihydroxyphenyl)(phenyl)methanone | Explore additional binding interactions (e.g., π-stacking) |

Derivatization of the Trihydroxyphenyl Moiety

The three phenolic hydroxyl groups are key functional features, acting as hydrogen bond donors and acceptors and influencing the compound's antioxidant potential and solubility. Derivatization of these groups, typically through etherification or esterification, is a common strategy to modulate these properties.

Methylation to form methoxy groups is a prevalent modification. The synthesis of many complex molecules utilizes the 3,4,5-trimethoxybenzoyl or 3,4,5-trimethoxyphenyl moiety as a starting point. nih.gov This indicates that the tri-O-methylated derivative, 1-(3,4,5-trimethoxyphenyl)hexan-1-one, is a key synthetic intermediate. It can be prepared either by acylating 1,2,3-trimethoxybenzene (B147658) or by exhaustive methylation of this compound using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The methoxy groups can serve as protecting groups, which can be later removed to yield the free phenol, or as permanent modifications to increase lipophilicity and alter metabolic stability.

Design and Synthesis of Hybrid Molecules Incorporating the 3,4,5-Trihydroxyphenyl Scaffold

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, improved efficacy, or a dual mode of action. mdpi.com The 3,4,5-trihydroxyphenyl group, found in natural products like gallic acid and EGCG, is a valuable pharmacophore known for its antioxidant and enzyme-inhibitory properties.

The 3,4,5-trimethoxyphenyl moiety, a protected or modified version of the target scaffold, is frequently incorporated into hybrid molecules with cytotoxic and other biological activities. For instance, new series of pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been designed and synthesized as potential multi-target cytotoxic agents. nih.gov In this work, 3,4,5-trimethoxybenzoyl chloride was used to acylate a pyrrolizine-5-carboxamide core, creating a hybrid molecule that links the two distinct chemical scaffolds. nih.gov This approach highlights a common strategy where the acyl group derived from the core scaffold serves as the linker for hybridization.

Structure Activity Relationship Sar Elucidation for the 3,4,5 Trihydroxyphenylhexanone Scaffold

Role of the 3,4,5-Trihydroxyphenyl Substructure

The pyrogallol (B1678534) group (3,4,5-trihydroxyphenyl) is a key pharmacophore responsible for many of the biological activities observed in this scaffold, particularly its antioxidant properties. The number and position of hydroxyl groups are critical determinants of these effects.

The specific positioning of the three hydroxyl groups on the phenyl ring significantly influences the molecule's biological activity. While direct comparative studies on the hexan-1-one derivatives are limited in publicly available literature, the principles of phenolic chemistry suggest that isomers like 1-(2,3,4-trihydroxyphenyl)hexan-1-one (B1621178) would exhibit different biological profiles. The 3,4,5-trihydroxy arrangement, as seen in gallic acid and its derivatives, is particularly effective for radical scavenging. This is attributed to the electron-donating capacity of the hydroxyl groups which stabilizes the resulting phenoxy radical through resonance. The stereochemistry and electronic environment created by the 2,3,4-trihydroxy isomer would lead to different interactions with biological targets and altered antioxidant capacity. Generally, stereochemistry is known to have a crucial impact on biological activity, as even minor changes can affect receptor affinity and metabolic processing. researchgate.netmdpi.com

The number and arrangement of hydroxyl groups are paramount for the bioactivity of phenolic compounds. researchgate.net An increased number of hydroxyl groups is often associated with stronger antioxidant and radical scavenging activities. researchgate.netnih.gov The 3,4,5-trihydroxy pattern is particularly noteworthy for its potent antioxidant effects, which is a key feature of compounds like gallic acid and propyl gallate. researchgate.net This specific arrangement allows for the donation of hydrogen atoms to free radicals, and the resulting radical is stabilized by delocalization across the aromatic ring and the multiple hydroxyl groups. This high reactivity is crucial for activities such as inhibiting enzymes like α-glucosidase or α-amylase and for providing neuroprotective effects. nih.govnih.gov The vicinal arrangement of hydroxyl groups, as found in the 3,4,5-scaffold, enhances the compound's ability to chelate metals and scavenge reactive oxygen species.

| Hydroxylation Pattern | Example Compound | Key Bioactivity | Reference |

|---|---|---|---|

| 3,4,5-Trihydroxy | Gallic Acid | Strong Antioxidant, Radical Scavenging | researchgate.net |

| 3,4-Dihydroxy | Protocatechuic Acid | Good Antioxidant | researchgate.net |

| 4-Hydroxy | p-Coumaric Acid | Lower Antioxidant Activity | researchgate.net |

Impact of the Hexan-1-one Alkyl Chain Length and Substitutions

The hexan-1-one side chain plays a significant role in modulating the physicochemical properties and biological activity of the 1-(3,4,5-trihydroxyphenyl)hexan-1-one molecule. The length and composition of this alkyl chain influence factors such as lipophilicity, membrane permeability, and interaction with specific binding sites on target proteins.

Research on similar phenolic and N-alkylmorpholine derivatives has shown that varying the alkyl chain length can dramatically alter biological efficacy. chemrxiv.org Generally, increasing the chain length enhances lipophilicity, which can improve passage through biological membranes. However, there is often an optimal length beyond which activity may decrease due to steric hindrance or unfavorable interactions. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains from dodecyl (C12) to hexadecyl (C16) showed the highest bactericidal effects. chemrxiv.org This suggests that for 1-(3,4,5-trihydroxyphenyl)alkan-1-ones, a systematic variation of the alkyl chain (e.g., from propyl to octyl) would likely reveal an optimal length for specific activities like antimicrobial or anticancer effects. The hexyl (C6) chain in this compound provides a balance between hydrophilic and lipophilic character.

| Compound Series | Alkyl Chain Length | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| N-Alkylmorpholine Derivatives | C1 to C18 | Peak bactericidal activity at C12-C16 | chemrxiv.org |

| Alkyltriethylammonium Ionic Liquids | C2 to C12 | Increased chain length lowers self-diffusion | mdpi.com |

| 1-Alkyl-3-methylimidazolium Salts | C8 to C18 | Longer chains increase the temperature range of the liquid crystal mesophase | nih.gov |

Contribution of Linker Moieties and Multivalent Architectures to Biological Efficacy

Connecting multiple this compound scaffolds through linker moieties to create multivalent architectures is a strategy that can significantly enhance biological efficacy. Multivalency can lead to increased binding affinity and avidity for biological targets, a phenomenon often observed in drug design. By presenting multiple binding motifs simultaneously, these larger molecules can engage with multiple receptor sites, leading to enhanced downstream signaling or inhibition.

Metabolic Fate and Biotransformation Pathways

In Vitro Metabolic Stability Assessment and Degradation Profiling

The initial step in characterizing the metabolic fate of a new chemical entity is to assess its stability in the presence of drug-metabolizing enzymes. In vitro metabolic stability assays are cost-effective methods used to estimate the intrinsic clearance (CLint) and predict the in vivo half-life of a compound. creative-bioarray.comsolvobiotech.com These assays typically utilize liver-derived systems such as cryopreserved hepatocytes, liver microsomes, or S9 fractions, which contain a rich complement of metabolic enzymes. thermofisher.comcreative-bioarray.com

In a typical assay, the test compound, 1-(3,4,5-trihydroxyphenyl)hexan-1-one, would be incubated with one of these liver preparations (e.g., human liver microsomes) and necessary co-factors (like NADPH for CYP450 enzymes) over a specific time course. Samples are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). solvobiotech.com

The rate of disappearance of the parent compound is used to calculate key metabolic parameters. thermofisher.com The in vitro half-life (t½) represents the time required for 50% of the compound to be metabolized. From this, the intrinsic clearance (CLint) can be determined, which reflects the inherent ability of the liver enzymes to metabolize the drug. creative-bioarray.com Compounds with high metabolic stability (long half-life, low clearance) are likely to have higher bioavailability and a longer duration of action in vivo, whereas rapidly metabolized compounds tend to be cleared quickly from the body. solvobiotech.com

Below is an interactive table showing hypothetical metabolic stability data for a polyphenolic compound, illustrating the typical parameters measured.

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Incubation System | Human Liver Microsomes | - | The source of metabolic enzymes used in the assay. creative-bioarray.com |

| Initial Compound Concentration | 1 | µM | The starting concentration of the test compound. |

| In Vitro Half-life (t½) | 25 | min | Time taken for the compound concentration to reduce by half. thermofisher.com |

| Intrinsic Clearance (CLint) | 55.4 | µL/min/mg protein | Volume of microsomal matrix cleared of the compound per minute per milligram of microsomal protein. solvobiotech.com |

| Prediction | Moderate Clearance | - | Categorization based on the calculated clearance value. |

Identification and Structural Elucidation of Metabolites via Advanced Analytical Techniques

Following the stability assessment, the next critical step is to identify the chemical structures of the metabolites formed. This process, known as metabolite profiling or "met-ID," is essential for understanding the biotransformation pathways. Advanced analytical techniques are indispensable for this purpose, providing the sensitivity and specificity needed to detect and characterize metabolites, which are often present at low concentrations in complex biological matrices. nih.gov

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is the cornerstone of modern metabolite identification. researchgate.net This technique separates the metabolites from the parent compound and other matrix components, after which the mass spectrometer provides precise mass measurements and fragmentation patterns (MS/MS spectra) for each metabolite. By comparing the mass and fragmentation of a metabolite to the parent compound, researchers can deduce the type of metabolic modification that has occurred (e.g., hydroxylation, glucuronidation). nih.gov For instance, an increase of 16 Da in mass suggests an oxidation (hydroxylation) event, while an increase of 176 Da points to glucuronidation.

For definitive structural confirmation, particularly for novel metabolites, isolation of the metabolite is followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous determination of the exact site of metabolic modification on the chemical structure. mdpi.com Techniques like HPLC-Q-LIT-MS (hybrid triple quadrupole/linear ion trap mass spectrometry) are used to both quantify the disappearance of the parent compound and identify the structures of the metabolic products formed. nih.gov

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450s, Dechlorinases, Methyltransferases)

The biotransformation of this compound is mediated by a variety of enzymatic systems, primarily categorized into Phase I and Phase II enzymes.

Phase I Metabolism: This phase involves the introduction or unmasking of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. nih.gov The Cytochrome P450 (CYP) superfamily of heme-containing enzymes is the most significant system in Phase I metabolism, responsible for metabolizing a vast number of drugs and xenobiotics. mdpi.comnih.gov For a polyphenol like this compound, CYP-mediated oxidation (hydroxylation) of the aromatic ring or the alkyl chain is a likely metabolic pathway. The major human CYP isoforms involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, which collectively account for the metabolism of the majority of clinically used drugs. nih.govnih.gov

Phase II Metabolism: Following Phase I, the modified compound or the parent compound itself can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the compound and facilitates its excretion via urine or bile. thermofisher.com Key Phase II enzymes include:

UDP-glucuronosyltransferases (UGTs): Catalyze the attachment of glucuronic acid to hydroxyl groups. The three hydroxyl groups on the phenyl ring of the compound make it a prime substrate for glucuronidation. creative-bioarray.com

Sulfotransferases (SULTs): Mediate the transfer of a sulfonate group, another common pathway for phenols.

Methyltransferases (e.g., COMT): Can catalyze the methylation of the catechol-like hydroxyl groups.

The table below summarizes the key enzyme systems potentially involved in the metabolism of this compound.

| Enzyme Family | Metabolic Phase | Primary Function/Reaction | Potential Role in Compound's Metabolism |

|---|---|---|---|

| Cytochrome P450 (CYP) | Phase I | Oxidation (e.g., Hydroxylation) nih.gov | Hydroxylation of the hexanone side chain or further hydroxylation of the aromatic ring. |

| UDP-glucuronosyltransferases (UGTs) | Phase II | Glucuronidation (conjugation with glucuronic acid) creative-bioarray.com | Attachment of glucuronic acid to one or more of the three phenolic hydroxyl groups. |

| Sulfotransferases (SULTs) | Phase II | Sulfation (conjugation with a sulfonate group) nih.gov | Attachment of a sulfate (B86663) group to the phenolic hydroxyls. |

| Catechol-O-methyltransferase (COMT) | Phase II | Methylation (addition of a methyl group) | Methylation of the hydroxyl groups on the trihydroxyphenyl ring. |

Biosynthetic Pathways of Related Natural Hexanones and Polyphenols (e.g., from Polyketides, Microbial Transformations)

The natural world is a rich source of polyphenolic compounds, which are synthesized through intricate biosynthetic pathways in plants and microorganisms. frontiersin.org Understanding these pathways provides insight into the origins of compounds structurally related to this compound.

Polyketide Biosynthesis: Many aromatic natural products, including a wide array of polyphenols, are synthesized via the polyketide pathway. scribd.com This process is mechanistically similar to fatty acid synthesis. wikipedia.org It involves the sequential condensation of simple carboxylic acid building blocks, primarily acetyl-CoA (the starter unit) and malonyl-CoA (the extender unit), catalyzed by a large multienzyme complex known as polyketide synthase (PKS). wikipedia.orgresearchgate.net Type III PKSs, commonly found in plants, are responsible for producing the core scaffolds of many flavonoids and other polyphenols. nih.gov The enzyme catalyzes a series of condensation reactions to form a linear poly-β-keto chain, which then undergoes intramolecular cyclization and aromatization to yield diverse phenolic structures. nih.govnih.gov The hexanone side chain could potentially be derived from the incorporation of a longer starter unit or subsequent modifications.

Microbial Transformations and Biosynthesis: Microorganisms play a crucial role in both the production and transformation of polyphenols. researchgate.netfrontiersin.org Many microbes are engineered to produce high-value plant polyphenols in an economical and environmentally friendly manner. frontiersin.orgacs.org These microbial cell factories can be designed to express plant biosynthetic pathways, converting simple carbon sources into complex molecules like flavonoids and stilbenes. frontiersin.org

Furthermore, microbial fermentation is a key process for transforming plant-based polyphenols. researchgate.net Gut microbiota, for example, extensively metabolize dietary polyphenols, breaking them down into smaller, often more bioavailable, phenolic acids and other metabolites. nih.gov Lactic acid bacteria (LAB) used in food fermentation can produce enzymes that hydrolyze glycosidic bonds on flavonoids or perform other structural modifications, enhancing the bioactivity of the original compounds. researchgate.net This demonstrates the capacity of microbial systems to generate a vast diversity of polyphenolic structures.

The biosynthesis of most plant polyphenols originates from the shikimate pathway. nih.govnih.gov This pathway converts simple carbohydrate precursors into the aromatic amino acids phenylalanine and tyrosine, which then serve as the entry points into the phenylpropanoid pathway to generate the basic phenolic building blocks. nih.govnih.gov

Advanced Analytical and Characterization Methodologies in Research

High-Resolution Spectroscopic Techniques for Structural Confirmation

The definitive identification of 1-(3,4,5-Trihydroxyphenyl)hexan-1-one necessitates the use of high-resolution spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework of the molecule. In a predicted ¹H NMR spectrum of this compound, specific chemical shifts and coupling patterns would be expected. For instance, the aromatic protons on the trihydroxyphenyl ring would likely appear as a singlet in the aromatic region of the spectrum due to their symmetrical arrangement. The protons of the hexanoyl chain would exhibit characteristic multiplets, with the chemical shifts and splitting patterns corresponding to their proximity to the carbonyl group.

Infrared (IR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3500-3200 cm⁻¹, indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. A strong, sharp peak around 1650-1630 cm⁻¹ would correspond to the C=O stretching vibration of the ketone. Additional peaks in the fingerprint region would provide further structural confirmation.

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and elemental composition of the compound. In a high-resolution mass spectrum, this compound would show a molecular ion peak corresponding to its exact mass. nih.gov Fragmentation patterns observed in the MS/MS spectrum would offer further structural insights, such as the cleavage of the hexanoyl chain, providing corroborating evidence for the proposed structure.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peak/Signal | Interpretation |

| ¹H NMR | Singlet (aromatic region) | Symmetrically substituted aromatic protons |

| Multiplets (aliphatic region) | Protons of the hexanoyl chain | |

| ¹³C NMR | Peaks in aromatic region | Carbon atoms of the trihydroxyphenyl ring |

| Peak > 190 ppm | Carbonyl carbon of the ketone | |

| Peaks in aliphatic region | Carbon atoms of the hexanoyl chain | |

| IR | Broad band at 3500-3200 cm⁻¹ | O-H stretching of phenolic groups |

| Strong peak at 1650-1630 cm⁻¹ | C=O stretching of the ketone | |

| MS | Molecular ion peak at m/z 224.10 | Molecular weight of the compound |

Advanced Chromatographic Methods for Separation and Quantification

For the isolation and quantification of this compound from natural sources or synthetic reaction mixtures, advanced chromatographic techniques are essential.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the purification and quantification of phenolic compounds. A reverse-phase HPLC method, likely employing a C18 column, would be suitable for separating this compound from other components. The mobile phase would typically consist of a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the trihydroxyphenyl chromophore exhibits maximum absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful tool for both the separation and identification of compounds in complex mixtures. phcog.com LC-MS allows for the sensitive detection and quantification of this compound, even at low concentrations. The mass spectrometer provides molecular weight and structural information for the compound eluting from the HPLC column, enabling unambiguous identification. nih.gov

Table 2: Typical Chromatographic Conditions for the Analysis of this compound

| Parameter | Condition | Purpose |

| HPLC | ||

| Column | Reverse-phase C18 | Separation based on polarity |

| Mobile Phase | Water/Acetonitrile gradient | Elution of compounds with varying polarities |

| Detector | UV-Vis | Detection of the aromatic chromophore |

| LC-MS | ||

| Ionization Source | Electrospray Ionization (ESI) | Generation of gas-phase ions |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | High-resolution mass measurement |

Bioanalytical Assays for In Vitro Biological Activity Assessment

To evaluate the potential therapeutic properties of this compound, a variety of in vitro bioanalytical assays are employed.

DPPH and ABTS Assays: The antioxidant capacity of the compound can be assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. openagrar.de The trihydroxyphenyl moiety suggests that the compound is likely to exhibit significant antioxidant activity by donating hydrogen atoms to quench these stable free radicals. nih.gov The activity would be quantified by measuring the decrease in absorbance of the radical solution upon addition of the compound.

Cell-Based Proliferation Assays: The antiproliferative effects of this compound can be investigated using various cancer cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure cell viability and proliferation. A related compound, 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate, has demonstrated cytotoxic effects on human leukemia cell lines, suggesting that this compound may also possess antiproliferative properties. researchgate.net

Table 3: Bioanalytical Assays for this compound

| Assay | Principle | Expected Outcome |

| DPPH Radical Scavenging | Measures the ability of the compound to donate a hydrogen atom to the DPPH radical. | A decrease in absorbance, indicating radical scavenging activity. |

| ABTS Radical Scavenging | Measures the ability of the compound to quench the ABTS radical cation. | A decrease in absorbance, indicating antioxidant capacity. |

| MTT Cell Proliferation Assay | Measures the metabolic activity of cells as an indicator of cell viability. | A decrease in cell viability, suggesting antiproliferative effects. |

Computational Chemistry and Bioinformatics Tools in Research

Computational approaches play a vital role in modern drug discovery and can be applied to the study of this compound to predict its properties and potential biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a class of compounds including this compound, it would be possible to predict the activity of new, related structures and guide the design of more potent analogs.

Molecular Dynamics (MD) Simulations and Molecular Docking: These computational techniques can be used to model the interaction of this compound with potential protein targets at the atomic level. Molecular docking can predict the preferred binding orientation of the compound within the active site of a protein, while MD simulations can provide insights into the stability of the protein-ligand complex over time. These methods are instrumental in understanding the mechanism of action and in identifying potential biological targets for the compound.

Table 4: Computational Tools in the Study of this compound

| Tool | Application | Information Gained |

| QSAR | Predict biological activity based on chemical structure. | Identify key structural features for activity, guide lead optimization. |

| Molecular Docking | Predict the binding mode of the compound to a protein target. | Identify potential biological targets, understand binding interactions. |

| MD Simulations | Simulate the dynamic behavior of the compound and its complex with a target. | Assess the stability of the ligand-protein complex, refine binding poses. |

Emerging Research Directions and Future Perspectives

Exploration of Novel Biological Targets and Therapeutic Avenues

The 3,4,5-trihydroxyphenyl group is a key feature in compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. Future research on 1-(3,4,5-Trihydroxyphenyl)hexan-1-one is likely to extend beyond these known activities to uncover more specific and novel molecular targets.

One promising area of investigation is its potential as an enzyme inhibitor. The pyrogallol (B1678534) group is an effective metal chelator, suggesting that the compound could target metalloenzymes. A particularly relevant target is tyrosinase, a copper-containing enzyme that is central to melanin (B1238610) biosynthesis. nih.govmdpi.com Inhibition of tyrosinase is a key strategy in developing agents for skin hyperpigmentation disorders. mdpi.com Derivatives of resveratrol (B1683913) and other polyphenols containing 3,4-dihydroxy or 3,4,5-trihydroxy phenyl groups have demonstrated potent tyrosinase inhibitory activity. nih.gov The hexanoyl chain on this compound may enhance its interaction with the hydrophobic active site of the enzyme, potentially making it a potent inhibitor.

Beyond dermatology, other potential therapeutic avenues include neurodegenerative diseases and cancer. The antioxidant and anti-inflammatory properties of marine polyphenols like phlorotannins, which are polymers of phloroglucinol (B13840) (a structural isomer of pyrogallol), have been investigated for their neuroprotective effects. nih.gov Research could explore whether this compound can modulate pathways involved in neuroinflammation or oxidative stress in the brain. In oncology, many phenolic compounds interfere with signaling pathways crucial for cancer cell proliferation and survival. Future studies could probe the effect of this compound on targets like protein kinases, transcription factors, or enzymes involved in DNA repair and replication. researchgate.net

| Potential Biological Target | Associated Therapeutic Avenue | Rationale Based on Structural Analogues |

|---|---|---|

| Tyrosinase | Dermatology (Hyperpigmentation) | The 3,4,5-trihydroxyphenyl moiety is a known feature in potent tyrosinase inhibitors like gallic acid and certain flavonoids. nih.govmdpi.com |

| Protein Kinases | Oncology | Many phenolic compounds modulate kinase signaling pathways involved in cell proliferation and survival. |

| Inflammatory Pathway Enzymes (e.g., COX, LOX) | Anti-inflammatory Therapy | Polyphenols are well-documented inhibitors of enzymes involved in the inflammatory cascade. nih.gov |

| Components of Oxidative Stress Pathways (e.g., Nrf2) | Neuroprotection, Anti-aging | The pyrogallol group is a strong antioxidant, suggesting potential to modulate cellular redox homeostasis. |

Development of Advanced Synthetic and Biosynthetic Routes for Analogues

The generation of structural analogues of this compound is crucial for establishing structure-activity relationships (SAR) and optimizing its biological activity. While classical chemical synthesis, likely involving a Friedel-Crafts acylation of a protected pyrogallol, remains a viable route, future research will focus on more advanced and sustainable methods.

Advanced Synthetic Routes: Modern organic synthesis can provide more efficient and greener pathways. This includes the use of novel catalysts to improve reaction yields and selectivity, as well as the application of flow chemistry, which can offer better control over reaction parameters and enhance safety and scalability.

Biosynthetic Routes: A highly promising future direction is the use of synthetic biology and metabolic engineering to produce the compound and its analogues in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. researchgate.netnih.gov The core phloroglucinol and pyrogallol scaffolds can be produced microbially from simple sugars like glucose. researchgate.netillinois.edu For instance, the type III polyketide synthase PhlD has been used in engineered E. coli to produce phloroglucinol from malonyl-CoA. illinois.edu By introducing and engineering subsequent enzymes, such as acyltransferases, it may be possible to create a de novo biosynthetic pathway for this compound and a library of analogues with varying alkyl chain lengths. This approach offers a sustainable and potentially cost-effective alternative to chemical synthesis. sigmaaldrich.com

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Classical Chemical Synthesis (e.g., Friedel-Crafts) | Acylation of a pyrogallol precursor with hexanoyl chloride. | Well-established, predictable. | May require harsh reagents, protecting groups, and generate significant waste. |

| Advanced Catalysis / Flow Chemistry | Use of modern catalysts and continuous flow reactors to improve efficiency. | Higher yields, better control, increased safety, potential for green chemistry. | Requires specialized equipment and catalyst development. |

| Biosynthesis / Metabolic Engineering | Engineering microbes to produce the compound from simple feedstocks. nih.gov | Sustainable, uses renewable resources, can easily generate analogues. sigmaaldrich.com | Complex pathway construction, optimization of enzyme activity and yields can be challenging. |

Integration of Systems Biology and Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological impact of this compound, future research will need to move beyond single-target analyses and adopt a systems-level perspective. nih.gov The integration of multi-omics technologies—such as transcriptomics, proteomics, and metabolomics—can provide an unbiased, holistic view of the cellular response to the compound. researchgate.netnih.gov

A typical systems biology approach would involve treating a relevant cell model (e.g., melanoma cells for pigmentation studies or microglia for neuroinflammation) with the compound and then analyzing the global changes at different molecular levels. frontiersin.org

Transcriptomics (RNA-seq): Would reveal which genes are up- or down-regulated, pointing to the signaling pathways and cellular processes affected by the compound. researchgate.net

Proteomics: Would identify changes in protein expression and post-translational modifications, providing a functional context to the transcriptomic data.

Metabolomics: Would measure changes in the levels of small-molecule metabolites, offering a real-time snapshot of the cell's metabolic state and how it is perturbed by the compound. wustl.edu

By integrating these large datasets, researchers can construct comprehensive network models of the compound's mechanism of action. berkeley.edu This approach can uncover unexpected off-target effects, identify biomarkers of response, and reveal complex interactions that would be missed by traditional, target-directed methods. nih.govmdpi.com Such a deep mechanistic understanding is invaluable for advancing the compound or its optimized analogues toward potential therapeutic applications. researchgate.net

| Omics Layer | Technique | Information Gained | Potential Insights |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing | Differential gene expression profiles. | Identification of modulated signaling pathways (e.g., MAPK, NF-κB) and transcription factors. |

| Proteomics | Mass Spectrometry | Changes in protein abundance and modifications. | Validation of gene expression changes; discovery of post-translational regulation. |

| Metabolomics | Mass Spectrometry, NMR | Alterations in cellular metabolite pools. | Revealing shifts in central carbon metabolism, lipid metabolism, or redox balance. |

| Data Integration | Bioinformatics & Network Biology | A comprehensive model of the compound's mechanism of action. | Uncovering novel targets, predicting off-target effects, and identifying biomarkers. |

Q & A

Q. What synthetic methodologies are established for 1-(3,4,5-Trihydroxyphenyl)hexan-1-one, and what precursors are commonly used?

The compound is synthesized via Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions. Key intermediates include hexanoic acid derivatives and polyhydroxybenzene precursors. For example, Martin and Buisson ( ) describe using trimethyl ether derivatives to protect hydroxyl groups during synthesis, followed by deprotection to yield the final product. Reaction conditions (e.g., Lewis acid catalysts like AlCl₃) and solvent systems (anhydrous dichloromethane) are critical for optimizing yields .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on single-crystal X-ray diffraction (as demonstrated for the dihydroxy analog in ), which provides bond lengths and angles. Complementary techniques include:

Q. What are the key physicochemical properties of this compound, and how are they determined?

Predicted properties include:

- Boiling point : 371.5±27.0 °C ( ).

- pKa : 9.77±0.10 ( ), indicating moderate acidity for phenolic hydroxyl groups.

- Density : 1.142±0.06 g/cm³ ( ). Experimental validation involves thermogravimetric analysis (TGA) for decomposition points and potentiometric titration for pKa .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for aromatic hydroxyketones?

Contradictions in NMR or MS data may arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

- Cross-validation : Use multiple techniques (e.g., ¹³C NMR, IR) to confirm functional groups.

- Crystallography : Resolve ambiguous proton environments via single-crystal analysis (e.g., used X-ray to confirm dihydroxy analog structure) .

Q. What experimental design considerations improve synthetic yield and purity?

- Protection/deprotection strategies : Trimethyl ether derivatives ( ) prevent oxidation of phenolic hydroxyls during synthesis.

- Purification : Flash column chromatography (e.g., ethyl acetate/cyclohexane gradients) isolates the product from byproducts ().

- Catalyst optimization : Substoichiometric use of BF₃·Et₂O enhances regioselectivity in acylation reactions .

Q. How does alkyl chain length modification impact bioactivity, as seen in related compounds?

Increasing the alkyl chain (e.g., from hexanone to nonanone) enhances lipophilicity, influencing cellular uptake. For example, 1-(3,4,5-Trihydroxyphenyl)nonan-1-one (THPN) induces autophagy in melanoma cells by modulating Nur77 mitochondrial translocation (). Comparative studies require in vitro assays (e.g., LC3-II Western blotting) to quantify autophagy .

Q. What computational methods predict reactivity or stability under varying conditions?

- Density Functional Theory (DFT) : Models H-bonding interactions between hydroxyl groups and ketone oxygen, affecting tautomeric equilibria.

- Molecular dynamics simulations : Predict solubility in polar solvents (e.g., DMSO) based on partial charge distribution .

Q. How is the compound’s role in latent image stabilization ( ) mechanistically evaluated in photochemical applications?

- UV-Vis spectroscopy : Monitors ketone-mediated radical scavenging in emulsion systems.

- Accelerated aging tests : Quantify stabilization efficacy by comparing image degradation rates with/without the compound .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.